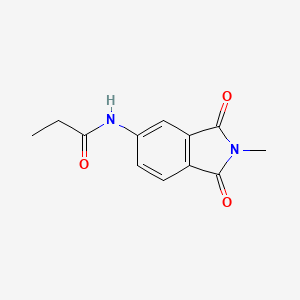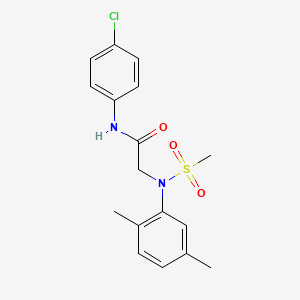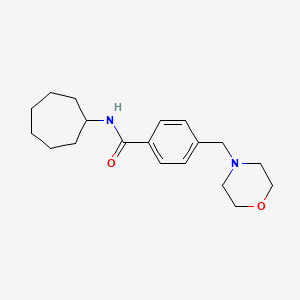
N,N'-1,4-cyclohexanediyldipropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,4-cyclohexanediyldipropanamide, also known as CHDP, is a compound that has been widely used in scientific research due to its ability to form stable complexes with metal ions. This compound is a derivative of the well-known chelating agent ethylenediaminetetraacetic acid (EDTA) and has been shown to have several advantages over EDTA in various applications.
Mechanism of Action
The mechanism of action of N,N'-1,4-cyclohexanediyldipropanamide involves the formation of a complex with a metal ion through the coordination of the amide nitrogen atoms to the metal ion. This complexation leads to the removal of the metal ion from a solution, which can be useful in various applications such as metal ion extraction and electrochemistry.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N'-1,4-cyclohexanediyldipropanamide. However, some studies have shown that N,N'-1,4-cyclohexanediyldipropanamide can inhibit the growth of certain bacterial strains, suggesting that it may have potential antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-1,4-cyclohexanediyldipropanamide is its ability to form stable complexes with metal ions even in complex matrices. This makes it useful in various applications such as metal ion extraction and electrochemistry. However, N,N'-1,4-cyclohexanediyldipropanamide has some limitations, including its limited solubility in water and its potential toxicity to living organisms.
Future Directions
There are several future directions for research on N,N'-1,4-cyclohexanediyldipropanamide. One potential area of research is the development of new synthetic methods for N,N'-1,4-cyclohexanediyldipropanamide that are more efficient and environmentally friendly. Another area of research is the investigation of the potential antibacterial properties of N,N'-1,4-cyclohexanediyldipropanamide and its potential use in the development of new antibacterial agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N'-1,4-cyclohexanediyldipropanamide and its potential toxicity to living organisms.
Synthesis Methods
The synthesis of N,N'-1,4-cyclohexanediyldipropanamide involves the reaction of cyclohexanediamine with 2-bromo-2-methylpropionyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form N,N'-1,4-cyclohexanediyldipropanamide.
Scientific Research Applications
N,N'-1,4-cyclohexanediyldipropanamide has been used in various scientific research applications, including metal ion extraction, electrochemistry, and catalysis. One of the main advantages of N,N'-1,4-cyclohexanediyldipropanamide over EDTA is its ability to form stable complexes with metal ions even in the presence of high concentrations of other metal ions or interfering species.
properties
IUPAC Name |
N-[4-(propanoylamino)cyclohexyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-3-11(15)13-9-5-7-10(8-6-9)14-12(16)4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEYHPOVODFXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-cyclohexane-1,4-diyldipropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)
![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)


![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
